molecular formula C18H28N2O2 B2845929 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzamide CAS No. 953931-04-9

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzamide

Cat. No.: B2845929
CAS No.: 953931-04-9
M. Wt: 304.434
InChI Key: WRNWZROESRKZPI-UHFFFAOYSA-N
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Description

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reductive amination of 1-(2-methoxyethyl)piperidine with 3,4-dimethylbenzaldehyde, followed by the acylation of the resulting amine with benzoyl chloride .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions, cyclization, and hydrogenation processes. These methods are designed to be cost-effective and scalable, ensuring the efficient production of the desired compounds .

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives .

Scientific Research Applications

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzamide has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzamide
  • This compound
  • This compound

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C19H26N2O2, indicating the presence of a piperidine ring and a benzamide structure, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC19H26N2O2
Molecular Weight314.43 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, potentially influencing central nervous system activities.
  • Enzyme Inhibition : The amide group can inhibit specific enzymes by mimicking natural substrates, disrupting metabolic pathways essential for cellular function.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it may act as a selective inhibitor of certain kinases involved in cell proliferation and survival pathways. For instance, it has been shown to inhibit Polo-like kinase 4 (PLK4), which is crucial for centriole duplication and is often overexpressed in cancer cells. By inhibiting PLK4, the compound may induce cell cycle arrest and apoptosis in cancerous cells .

Antimicrobial Activity

In vitro tests have demonstrated that this compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the efficacy of the compound against various cancer cell lines.
    • Method : Treatment with different concentrations of the compound was administered to breast cancer (MCF-7) and lung cancer (A549) cell lines.
    • Results : Significant reduction in cell viability was observed at higher concentrations, with IC50 values indicating potent antiproliferative effects.
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Method : Disc diffusion method was employed to test the compound against Staphylococcus aureus and Escherichia coli.
    • Results : The compound exhibited a clear zone of inhibition, indicating effective antimicrobial action.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-14-4-5-17(12-15(14)2)18(21)19-13-16-6-8-20(9-7-16)10-11-22-3/h4-5,12,16H,6-11,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNWZROESRKZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)CCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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